molecular formula C11H15FN2O2S B5566981 1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine

1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine

Cat. No. B5566981
M. Wt: 258.31 g/mol
InChI Key: CZUGGAGWAUSXMD-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine” is likely a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “4-fluorophenyl” and “methylsulfonyl” groups are likely attached to the nitrogen atoms of the piperazine ring. Fluorophenyl groups are commonly used in medicinal chemistry due to the unique properties of fluorine , and methylsulfonyl groups are often used as protecting groups in organic synthesis .


Molecular Structure Analysis

The molecular structure of “1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine” would consist of a six-membered piperazine ring with a 4-fluorophenyl group and a methylsulfonyl group attached to the nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving “1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine” would depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions, including alkylation, acylation, and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine” would depend on its specific structure. For example, the presence of the fluorine atom in the 4-fluorophenyl group could increase the compound’s lipophilicity and metabolic stability .

Scientific Research Applications

Analytical Method Development

A sensitive and selective method for the determination of a non-peptide oxytocin receptor antagonist in human plasma, showcasing the importance of 1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine derivatives in pharmacological research. The method uses automated pre-column chemical derivatization and high-performance liquid chromatography with fluorescence detection, indicating its critical role in the pharmacokinetic studies of new drugs (Kline, Kusma, & Matuszewski, 1999).

Synthesis and Antibacterial Activity

The synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, including those with the 1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine structure, has been explored for their antibacterial activities. These compounds demonstrate significant antibacterial properties, highlighting the potential of 1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine derivatives in developing new antibacterial agents (Wu Qi, 2014).

Drug Synthesis and Isomer Production

The compound's utility in the synthesis of flunarizine, a well-known drug used to treat migraines, dizziness, vestibular disorders, and epilepsy, underscores its role in pharmaceutical manufacturing. It provides insights into the regioselective metal-catalyzed amination processes for producing drugs and their isomers, showcasing the chemical versatility of 1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine derivatives (Shakhmaev, Sunagatullina, & Zorin, 2016).

Radiopharmaceutical Development

The application in the improved synthesis of [18F]GBR-13119, a potential radiotracer for the dopamine uptake system, highlights the compound's role in developing diagnostic tools for neurological disorders. This usage demonstrates the compound's significance in synthesizing radiopharmaceuticals for PET imaging, aiding in the non-invasive study of brain function and pathology (Haka, Kilbourn, Watkins, & Toorongian, 1989).

Mechanism of Action

The mechanism of action of “1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine” would depend on its specific biological targets. Piperazine derivatives are known to have a wide range of biological activities, including antifungal, antibacterial, and antiprotozoal activities .

Safety and Hazards

The safety and hazards associated with “1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine” would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on “1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine” could include exploring its potential biological activities and developing new synthetic methods for its preparation .

properties

IUPAC Name

1-(4-fluorophenyl)-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2S/c1-17(15,16)14-8-6-13(7-9-14)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUGGAGWAUSXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-(methylsulfonyl)piperazine

Synthesis routes and methods I

Procedure details

To a suspension of 1-(4-fluorophenyl)piperazine dihydrochloride (2.53 g; 10.0 mmol; 1.0 eq.) in anhydrous DCM (50 mL) was added TEA (3.33 g; 33.0 mmol; 3.3 eq.) and the resulting mixture was chilled at 0° C. A 1N solution of methanesulfonyl chloride (1.26 g; 11.0 mmol; 1.1 eq.) in DCM (11 mL) was added dropwise. After 20 min at 0° C., the reaction mixture was stirred at rt for 3 h. Water was added and the mixture extracted with DCM. The combined organic layers were washed with an aqueous saturated solution of NaHCO3, water, brine then dried over MgSO4, filtered and evaporated to give a white powder. Crystallization from EtOAc gave a white solid (1.98 g, 76% yield). HPLC, Rt: 2.3 min (purity: 100%). 1H NMR (CDCl3) δ: 7.08-6.83 (m, 4H), 3.41 (m, 4H), 3.22 (m, 4H), 2.85 (s, 3H).
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
3.33 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.26 g
Type
reactant
Reaction Step Three
Name
Quantity
11 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
76%

Synthesis routes and methods II

Procedure details

To a solution of 1-(4-fluorophenyl)piperazine (35 g, 194 mmol) and pyridine (17.5 ml) in dry dichloromethane (200 ml) at 0° C. was added methanesulfonyl chloride (20 ml, 258 mmol) dropwise. The mixture was stirred for 3 hours at room temperature. The mixture was washed with water and extracted with dichloromethane (2×100 ml). The organic layers were dried with MgSO4 and evaporated in vacuo. The residue was triturated and washed with methanol to give 1-(4-fluorophenyl)-4-(methanesulfonyl)piperazine (39.35 g) as white crystals.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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